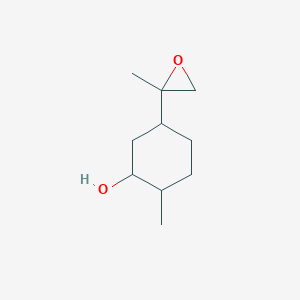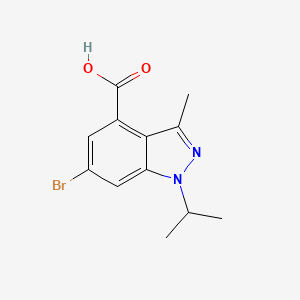![molecular formula C16H22N2O3 B8487834 tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate](/img/structure/B8487834.png)
tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate
Descripción general
Descripción
tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate typically involves the reaction of 2-(1H-indol-4-yloxy)ethanol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction can be carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of automated purification systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability and functionality.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- [2-(1H-indol-3-yl)ethyl]-methylcarbamic acid tert-butyl ester
- [2-(1H-indol-5-yloxy)ethyl]-methylcarbamic acid tert-butyl ester
- [2-(1H-indol-6-yloxy)ethyl]-methylcarbamic acid tert-butyl ester
Uniqueness
What sets tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate apart from similar compounds is the position of the indole ring substitution. The 4-position substitution on the indole ring can lead to different biological activities and chemical reactivity compared to substitutions at other positions. This unique substitution pattern can result in distinct interactions with molecular targets, making it a valuable compound for scientific research and drug development .
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)18(4)10-11-20-14-7-5-6-13-12(14)8-9-17-13/h5-9,17H,10-11H2,1-4H3 |
Clave InChI |
OAPYZPUUEOOIAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC2=C1C=CN2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
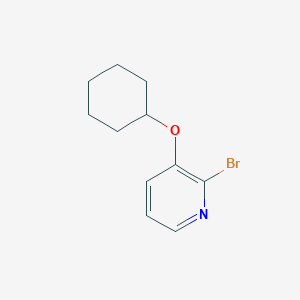
![tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate](/img/structure/B8487757.png)
![1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione](/img/structure/B8487782.png)
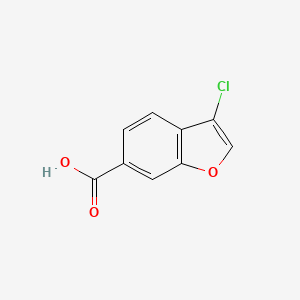
![Ethyl 3-[4-hydroxy-3-(prop-2-EN-1-YL)phenyl]propanoate](/img/structure/B8487789.png)
![2-[(2,3-Dihydro-benzofuran-5-ylmethyl)-amino]-benzoic acid](/img/structure/B8487790.png)
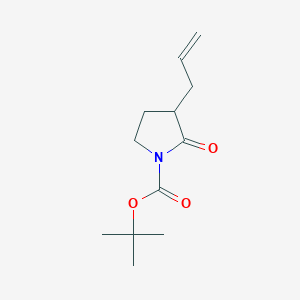
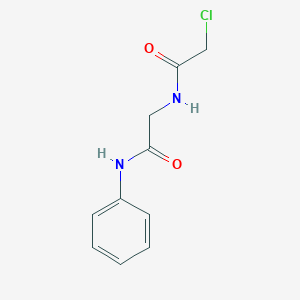
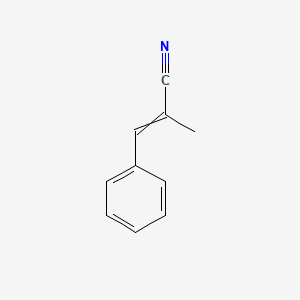
![3,8-Dimethoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B8487818.png)
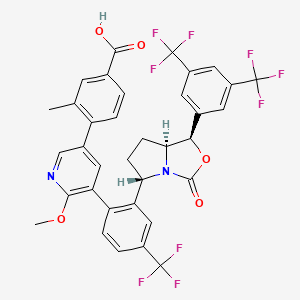
![(2S)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B8487826.png)
